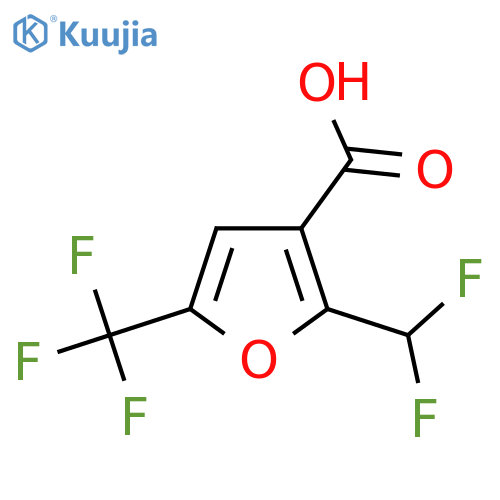

Cas no 2248316-41-6 (2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)

2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-6510112

- 2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid

- 2248316-41-6

-

- インチ: 1S/C7H3F5O3/c8-5(9)4-2(6(13)14)1-3(15-4)7(10,11)12/h1,5H,(H,13,14)

- InChIKey: CECHADGEQQBIFN-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(=O)O)=C(C(F)F)O1)(F)F

計算された属性

- せいみつぶんしりょう: 230.00023476g/mol

- どういたいしつりょう: 230.00023476g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.4Ų

2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6510112-0.25g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 0.25g |

$1341.0 | 2025-03-14 | |

| Enamine | EN300-6510112-1.0g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 1.0g |

$1458.0 | 2025-03-14 | |

| Enamine | EN300-6510112-0.05g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 0.05g |

$1224.0 | 2025-03-14 | |

| Enamine | EN300-6510112-0.5g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 0.5g |

$1399.0 | 2025-03-14 | |

| Enamine | EN300-6510112-0.1g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 0.1g |

$1283.0 | 2025-03-14 | |

| Enamine | EN300-6510112-10.0g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 10.0g |

$6266.0 | 2025-03-14 | |

| Enamine | EN300-6510112-2.5g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 2.5g |

$2856.0 | 2025-03-14 | |

| Enamine | EN300-6510112-5.0g |

2-(difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid |

2248316-41-6 | 95.0% | 5.0g |

$4226.0 | 2025-03-14 |

2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid 関連文献

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acidに関する追加情報

2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic Acid: A Versatile Compound with Broad Applications in Biomedical Research

2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid (CAS No. 2248316-41-6) is a fluorinated organic compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of fluorinated carboxylic acids, which are known for their ability to modulate biological activity through subtle changes in molecular interactions. The presence of multiple fluorine atoms in its structure not only enhances its stability but also introduces novel physicochemical properties that make it a promising candidate for drug development and functional material design.

The chemical structure of 2-(Difluoromethyl)-5-(Trifluoromyethyl)furan-3-carboxylic acid is characterized by a furan ring fused with a carboxylic acid group, with two fluorine atoms substituting the methyl groups at positions 2 and 5. This fluorination pattern significantly alters the electronic distribution within the molecule, leading to enhanced hydrophobicity and improved metabolic stability. Recent studies have highlighted the role of fluorine atoms in modulating protein-ligand interactions, making this compound a potential tool for targeted drug discovery and biomarker development.

One of the most notable features of 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid is its ability to act as a fluorinated scaffold for the synthesis of bioactive molecules. Fluorine atoms are known to influence the conformational flexibility of molecules, which is critical for their interaction with biological targets. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that fluorinated carboxylic acids can enhance the binding affinity of small molecules to G-protein-coupled receptors (GPCRs), a family of targets implicated in numerous diseases. This finding underscores the potential of 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid as a building block for the design of GPCR-targeted therapeutics.

Recent advancements in computational chemistry have further expanded the utility of this compound. Molecular dynamics simulations have revealed that the fluorinated groups in 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid can modulate the hydration shell of the molecule, which is critical for its solubility and permeability in biological membranes. This property is particularly valuable in the development of oral formulations for drugs targeting the central nervous system (CNS). A 2024 review in Drug Discovery Today emphasized the importance of fluorine-containing molecules in improving the bioavailability of CNS drugs, suggesting that 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid could serve as a model compound for optimizing drug delivery systems.

Another area of interest is the synthetic chemistry of 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid. Researchers have explored various methods to functionalize its structure for the creation of fluorinated derivatives with tailored properties. For instance, a 2023 study in Organic Letters reported the use of transition-metal-catalyzed fluorination reactions to introduce additional fluorine atoms into the molecule, resulting in enhanced metabolic stability and reduced off-target effects. These findings highlight the versatility of this compound in the context of drug optimization and chemical biology.

Despite its promising properties, the application of 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid is still in its early stages. However, ongoing research in fluorinated organic chemistry is expected to unlock new opportunities for its use. For example, the compound's ability to modulate protein folding has been explored in the context of protein engineering, where it could be used to stabilize or destabilize specific protein conformations. A 2024 preprint on Bioorganic & Medicinal Chemistry suggested that this compound might be a valuable tool for the development of protein-based therapeutics with improved pharmacokinetic profiles.

In conclusion, 2-(Difluoromethyl)-5-(Trifluoromethyl)furan-3-carboxylic acid represents a compelling example of how fluorinated compounds can be leveraged to address complex challenges in biomedical research. Its unique chemical structure, combined with the versatility of fluorine atoms, positions it as a promising candidate for drug discovery, biomaterial design, and functional molecular engineering. As the field of fluorinated chemistry continues to evolve, the potential applications of this compound are likely to expand, further solidifying its role in the development of innovative therapeutic strategies.

2248316-41-6 (2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid) 関連製品

- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)

- 2228654-61-1(tert-butyl N-5-(2-aminocyclopropyl)-4-methyl-1,3-thiazol-2-ylcarbamate)

- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)

- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)

- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)

- 33147-28-3(9H-Purine-9-butanoic acid, 6-amino-)

- 1361655-23-3(5-Chloro-2-(3,4-dichlorophenyl)-3-iodopyridine)

- 2229499-57-2(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}-2-oxoacetic acid)

- 2228626-95-5(5-(diethoxymethyl)-1,2-oxazol-4-amine)

- 3445-42-9(2-4-(propan-2-yl)phenylpropan-2-ol)